molecular formula C9H8F3NS B2538677 N-(4-(Trifluoromethyl)phenyl)ethanethioamide CAS No. 16368-48-2

N-(4-(Trifluoromethyl)phenyl)ethanethioamide

Cat. No.: B2538677
CAS No.: 16368-48-2
M. Wt: 219.23
InChI Key: UQMHSFLLSVQNGL-UHFFFAOYSA-N
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Description

N-(4-(Trifluoromethyl)phenyl)ethanethioamide is an organic compound with the molecular formula C9H8F3NS and a molecular weight of 219.23 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanethioamide moiety. It is primarily used in research settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Trifluoromethyl)phenyl)ethanethioamide typically involves the reaction of 4-(trifluoromethyl)aniline with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Trifluoromethyl)phenyl)ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(Trifluoromethyl)phenyl)ethanethioamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, although not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(Trifluoromethyl)phenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, potentially modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Trifluoromethyl)phenyl)acetamide
  • N-(4-(Trifluoromethyl)phenyl)benzamide
  • N-(4-(Trifluoromethyl)phenyl)thiourea

Uniqueness

N-(4-(Trifluoromethyl)phenyl)ethanethioamide is unique due to its specific combination of a trifluoromethyl group and an ethanethioamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NS/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMHSFLLSVQNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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